molecular formula C10H12BrNO2S B10756387 S-(4-Bromobenzyl)cysteine

S-(4-Bromobenzyl)cysteine

Cat. No.: B10756387
M. Wt: 290.18 g/mol
InChI Key: QZGWXEMBSFZEBK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(4-Bromobenzyl)cysteine is an organic compound belonging to the class of L-cysteine-S-conjugates. It is characterized by the presence of a bromobenzyl group attached to the sulfur atom of cysteine. The molecular formula of this compound is C10H12BrNO2S, and it has a molecular weight of 290.177 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Bromobenzyl)cysteine typically involves the reaction of 4-bromobenzyl chloride with cysteine in the presence of a base. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often include maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is purified through recrystallization and filtration techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: S-(4-Bromobenzyl)cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(4-Bromobenzyl)cysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-(4-Bromobenzyl)cysteine involves its interaction with specific molecular targets, such as enzymes. The bromobenzyl group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the high nucleophilicity of the thiol group in cysteine, which allows it to react with electrophilic centers in the target molecules .

Comparison with Similar Compounds

  • S-(4-Chlorobenzyl)cysteine
  • S-(4-Methylbenzyl)cysteine
  • S-(4-Nitrobenzyl)cysteine

Comparison: S-(4-Bromobenzyl)cysteine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its overall molecular weight. Additionally, the bromobenzyl group provides specific steric and electronic effects that influence the compound’s interaction with biological targets .

Properties

Molecular Formula

C10H12BrNO2S

Molecular Weight

290.18 g/mol

IUPAC Name

(2R)-2-amino-3-[(4-bromophenyl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C10H12BrNO2S/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1

InChI Key

QZGWXEMBSFZEBK-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1CSC[C@@H](C(=O)O)N)Br

Canonical SMILES

C1=CC(=CC=C1CSCC(C(=O)O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.